

6-Chloropyrimidine-2,4,5-triamine molecular weight

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Compound of Interest

Compound Name: 6-Chloropyrimidine-2,4,5-triamine

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An In-Depth Technical Guide to **6-Chloropyrimidine-2,4,5-triamine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

As a pivotal heterocyclic intermediate, **6-Chloropyrimidine-2,4,5-triamine** serves as a versatile scaffold in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic methodologies, and critical role as a building block in medicinal chemistry and drug development. Authored for researchers and scientists, this document synthesizes field-proven insights with established chemical principles, offering a detailed exploration of the compound's reactivity, handling protocols, and strategic applications.

Introduction: The Significance of a Substituted Pyrimidine

Pyrimidine cores are ubiquitous in nature, forming the backbone of nucleobases in DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in a wide array of FDA-approved drugs due to its ability to engage in various biological interactions. [1] **6-Chloropyrimidine-2,4,5-triamine** is a highly functionalized derivative, distinguished by the presence of three amino groups and a reactive chlorine atom. This unique arrangement of functional groups makes it an exceptionally valuable precursor for generating diverse chemical libraries and synthesizing targeted therapeutic agents, from kinase inhibitors to anti-infective

compounds.^{[1][2]} The strategic placement of a labile chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to introduce further complexity and modulate pharmacological activity.

Physicochemical & Structural Characteristics

The utility of **6-Chloropyrimidine-2,4,5-triamine** in a laboratory setting is defined by its core chemical and physical properties. These identifiers and characteristics are crucial for reaction planning, purification, and analytical characterization.

Core Compound Data

A summary of the essential quantitative data for **6-Chloropyrimidine-2,4,5-triamine** is presented below.

Property	Value	Source
Molecular Weight	159.58 g/mol	[3] [4]
Molecular Formula	C ₄ H ₆ ClN ₅	[3] [4]
CAS Number	1194-78-1	[3] [4]
IUPAC Name	6-chloropyrimidine-2,4,5-triamine	[3]
Appearance	Off-white to light yellow or brown solid powder	[5] [6]
Canonical SMILES	C1(=C(N=C(N=C1Cl)N)N)N	[3]
InChIKey	BMCHNFZLERXZBI-UHFFFAOYSA-N	[3]

Solubility & Thermal Properties

While detailed solubility data is not extensively published, compounds of this class generally exhibit limited solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO.^[7] The melting point for the closely related compound, 6-

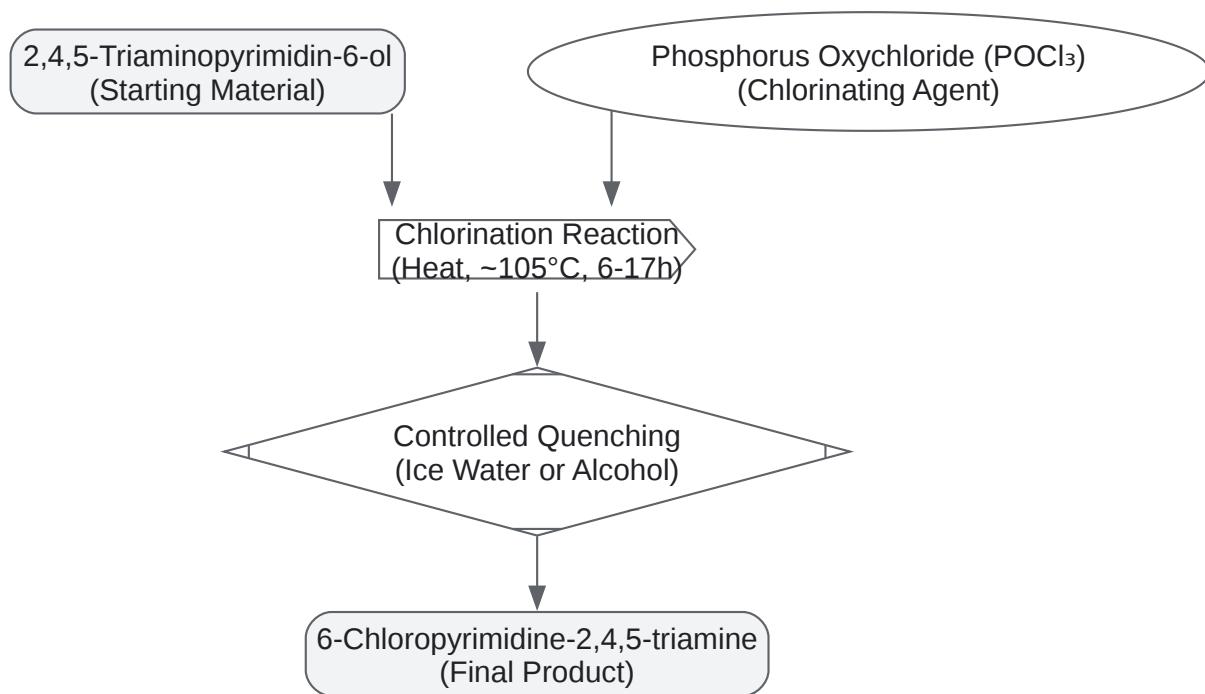
Chloropyrimidine-2,4-diamine, is reported to be in the range of 198-202 °C, suggesting that **6-Chloropyrimidine-2,4,5-triamine** possesses significant thermal stability.[5][8]

Synthesis and Mechanistic Insights

The most common and industrially scalable approach to synthesizing chlorinated pyrimidines involves the direct chlorination of their corresponding hydroxypyrimidine precursors.

Synthetic Workflow: Chlorination of Hydroxypyrimidine

The synthesis of **6-Chloropyrimidine-2,4,5-triamine** is typically achieved via the chlorination of 2,4,5-Triaminopyrimidin-6-ol using a potent chlorinating agent such as phosphorus oxychloride (POCl_3). This reaction is a cornerstone of heterocyclic chemistry, providing a high-yield pathway to activate the pyrimidine ring for subsequent functionalization.[2][9]



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Caption: General workflow for the synthesis of **6-Chloropyrimidine-2,4,5-triamine**.

Step-by-Step Synthetic Protocol

The following protocol is a representative procedure adapted from established methods for the chlorination of hydroxypyrimidines.[2][9]

Materials:

- 2,4,5-Triaminopyrimidin-6-ol
- Phosphorus oxychloride (POCl_3)
- Ice water or Ethanol/Methanol for quenching
- Sodium hydroxide (NaOH) or Ammonia water for neutralization
- Ethyl acetate (EtOAc) for extraction

Procedure:

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, carefully add 2,4,5-Triaminopyrimidin-6-ol to an excess of phosphorus oxychloride.
- Chlorination: Heat the reaction mixture to approximately 95-105°C and maintain stirring for 6 to 17 hours, monitoring the reaction progress by TLC.[2][9]
- Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess POCl_3 under reduced pressure.
- Quenching: Cautiously add the reaction residue to ice water or slowly add an alcohol (e.g., ethanol) dropwise at a reduced temperature (30-40°C) to quench the remaining POCl_3 .[9] This step is highly exothermic and must be performed with care in a well-ventilated fume hood.
- Neutralization & Extraction: Adjust the pH of the resulting solution to ~8 with a base (e.g., NaOH solution or ammonia water).[2]
- Isolation: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum to

yield the crude product.

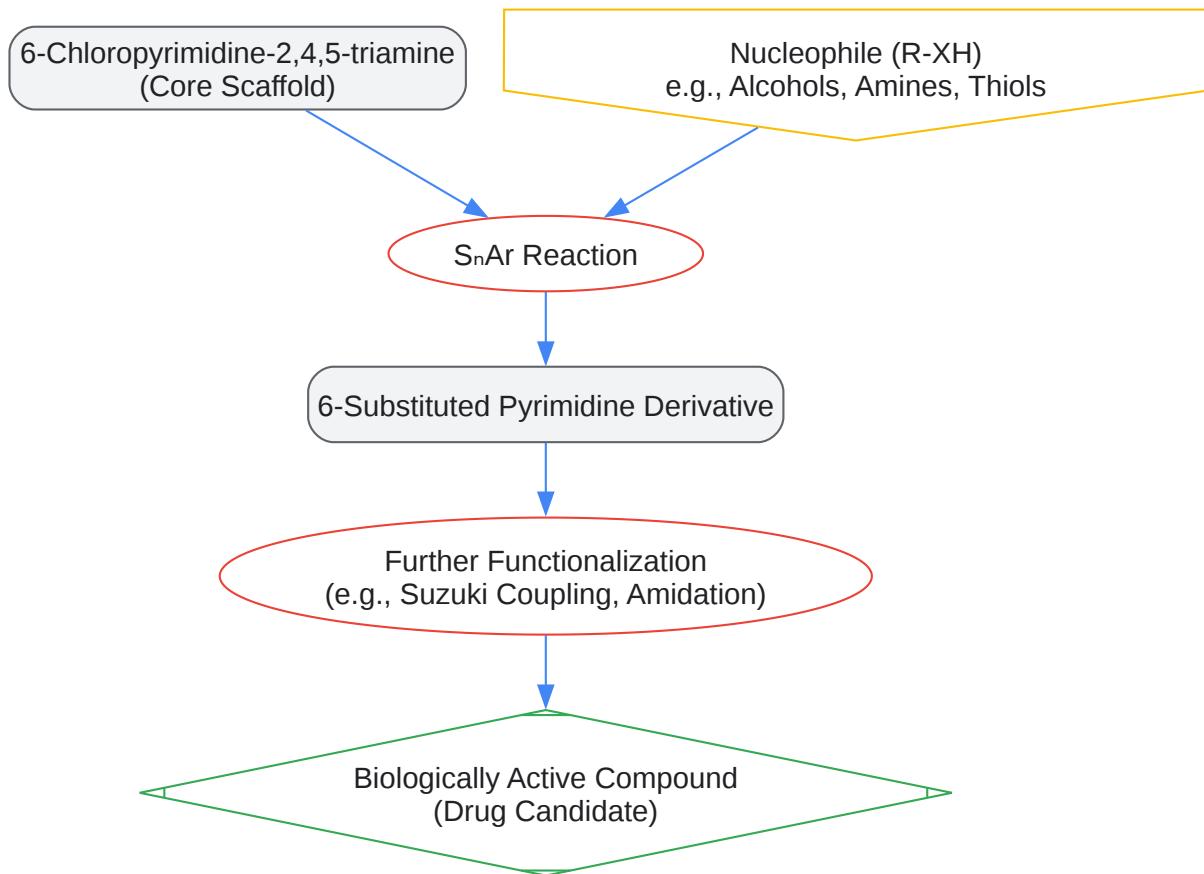
- Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary to yield pure **6-Chloropyrimidine-2,4,5-triamine**.

Applications in Drug Development & Organic Synthesis

The true value of **6-Chloropyrimidine-2,4,5-triamine** lies in its capacity to serve as a versatile intermediate. The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to SNAr reactions with a wide range of nucleophiles. This reactivity is central to its application in building complex molecular architectures.

Role as a Synthetic Intermediate

The compound is a foundational element in the synthesis of more elaborate pyrimidine-based derivatives. For instance, it is a key precursor in the development of substituted 2,4-diaminopyrimidines, a class of compounds investigated for various therapeutic activities, including anti-tubercular properties.^[2] The amino groups can also be functionalized, although they are generally less reactive than the chloro group under SNAr conditions.



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Caption: Strategic role of **6-Chloropyrimidine-2,4,5-triamine** in drug synthesis.

Example Reaction: Nucleophilic Aromatic Substitution

A primary application involves reacting **6-Chloropyrimidine-2,4,5-triamine** with various nucleophiles. For example, treating it with substituted alcohols in the presence of a base like sodium hydride (NaH) displaces the chlorine atom to form 6-alkoxy-pyrimidine-2,4,5-triamines, introducing new side chains that can be tailored to fit into the binding pockets of biological targets.^[2] This strategy was successfully employed in the synthesis of 2,4-diamino-6-substituted pyrimidines as potential anti-tubercular agents.^[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. **6-Chloropyrimidine-2,4,5-triamine** is classified as a hazardous substance and must be handled accordingly.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements[3]:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Safe Handling Protocol

Personal Protective Equipment (PPE):

- Wear a properly fitted respirator, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[10]
- Use a lab coat to prevent skin contact.

Engineering Controls & Handling:

- Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]
- Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

- **Exposure Avoidance:** Avoid all direct contact with skin, eyes, and clothing. Do not breathe dust.[10]
- **Post-Handling:** Wash hands and any exposed skin thoroughly after handling.[10][11] Contaminated clothing should be removed and washed before reuse.

First Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, call a physician.[11]
- **Skin Contact:** Immediately wash off with plenty of soap and water for at least 15 minutes.[3] [10]
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]
- **Ingestion:** If swallowed, call a poison control center or doctor immediately.[11]

Storage Recommendations

To ensure chemical stability and safety, store **6-Chloropyrimidine-2,4,5-triamine** under the following conditions:

- **Atmosphere:** Store under an inert gas (e.g., nitrogen or argon).[4]
- **Temperature:** Keep in a cool, dry place, ideally refrigerated at 2–8 °C.[4]
- **Container:** Use a tightly sealed container to prevent moisture ingress and contamination.
- **Incompatibilities:** Keep away from strong oxidizing agents and strong acids.[5][11]

Conclusion

6-Chloropyrimidine-2,4,5-triamine is a high-value chemical intermediate whose utility is rooted in its densely functionalized and reactive structure. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for drug discovery programs. A thorough understanding of its reactivity and strict

adherence to safety protocols are paramount for leveraging its full potential in the synthesis of novel therapeutic agents.

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